REACTION_SMILES
|
[CH3:13][S:14](=[O:15])(=[O:16])[OH:17].[OH:1][CH2:2][C:3]([CH3:4])([CH3:5])[NH:6][C:7]([CH2:8][OH:9])([CH2:10][CH3:11])[CH3:12]>>[CH2:2]1[C:3]([CH3:4])([CH3:5])[NH:6][C:7]([CH2:10][CH3:11])([CH3:12])[CH2:8][O:9]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCC(C)(CO)NC(C)(C)CO
|
Name
|
|
Type
|
product
|
Smiles
|
CCC1(C)COCC(C)(C)N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |